molecular formula C9H6Cl2N2O B3365737 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one CAS No. 1258977-03-5

5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B3365737
CAS No.: 1258977-03-5
M. Wt: 229.06 g/mol
InChI Key: ZTNXKTJRAAWIST-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of chlorine atoms at the 5 and 2 positions, along with a chloromethyl group, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Various substituted quinazolinones depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the compound with altered oxidation states.

Scientific Research Applications

Chemistry: 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is used as a building block in the synthesis of more complex organic molecules

Biology: The compound has shown potential as a pharmacophore in the development of new drugs. Its derivatives have been studied for their antimicrobial, antiviral, and anticancer properties.

Medicine: Research has indicated that derivatives of this compound may act as enzyme inhibitors, making them potential candidates for therapeutic agents in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one and its derivatives often involves the inhibition of specific enzymes or receptors. The compound can interact with molecular targets such as kinases, proteases, or nucleic acids, leading to the modulation of biological pathways. The presence of the chloromethyl group allows for covalent binding to target proteins, enhancing the potency and specificity of the compound.

Comparison with Similar Compounds

    5-Chloro-2-(chloromethyl)pyrimidine hydrochloride: Similar in structure but with a pyrimidine ring instead of a quinazolinone core.

    5-Chloro-2-methyl-4-isothiazolin-3-one: Contains an isothiazolinone ring and is used as a biocide.

Uniqueness: 5-Chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is unique due to its quinazolinone core structure, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a chloromethyl group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

5-chloro-2-(chloromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-4-7-12-6-3-1-2-5(11)8(6)9(14)13-7/h1-3H,4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNXKTJRAAWIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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